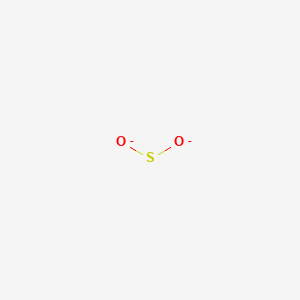
Dioxidosulfate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dioxidosulfate(2-) is a sulfur oxoanion and a sulfur oxide. It is a conjugate base of a hydroxidooxidosulfate(1-).
Scientific Research Applications
Sulfate Radical in Decontamination Technologies
- Persulfate can be activated by energy or a catalyst to form sulfate radicals, which are effective in degrading contaminants in homogenous systems. Sulfate radical-based heterogeneous catalysis oxidation is a major research focus due to the stability and cost-effectiveness of solid catalysts (Zhang et al., 2015).
Water Treatment
- Persulfate has been studied for the degradation of water contaminants such as 1,4-dioxane. Heat-activated persulfate oxidation has shown promise in treating water contaminated with 1,4-dioxane, with factors like temperature and persulfate concentration influencing the degradation rate (Zhao et al., 2014).
Emerging Contaminants Degradation
- Slow-release formulations of persulfate have been explored for the sustainable degradation of emerging contaminants like 1,4-dioxane. This approach prevents the rapid degradation plateau typically observed in metal-activated persulfate degradation processes (Kambhu et al., 2017).
Advanced Oxidation Processes
- Persulfate-based advanced oxidation processes (AOPs) are considered a viable alternative to hydrogen peroxide-based processes for degrading a wide range of organic pollutants. These AOPs involve different in-situ generated oxidants like sulfate radical and singlet oxygen (Lee et al., 2020).
Persulfate in Soil and Groundwater Remediation
- Persulfate is used for in situ chemical oxidation (ISCO) in remediation of soil and groundwater. Its activation methods and reactions with porous media have been extensively reviewed, providing insights into best practices and future research directions in environmental remediation (Tsitonaki et al., 2010).
properties
CAS RN |
107551-55-3 |
|---|---|
Product Name |
Dioxidosulfate(2-) |
Molecular Formula |
O2S-2 |
Molecular Weight |
64.07 g/mol |
InChI |
InChI=1S/H2O2S/c1-3-2/h1-2H/p-2 |
InChI Key |
HRKQOINLCJTGBK-UHFFFAOYSA-L |
SMILES |
[O-]S[O-] |
Canonical SMILES |
[O-]S[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



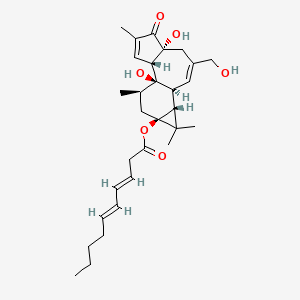
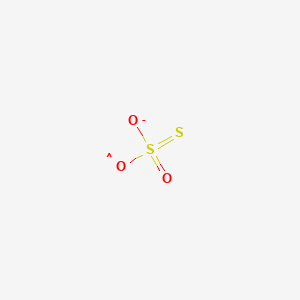
![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)
![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)
![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)
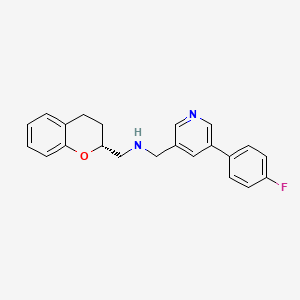
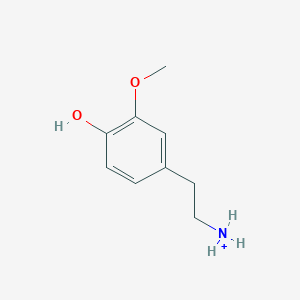
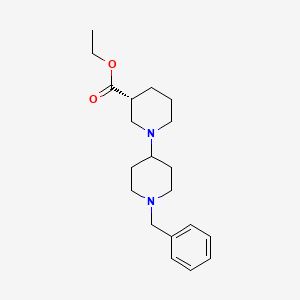
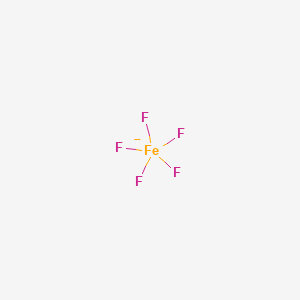
![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
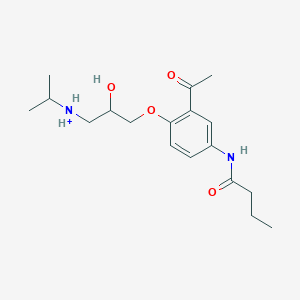
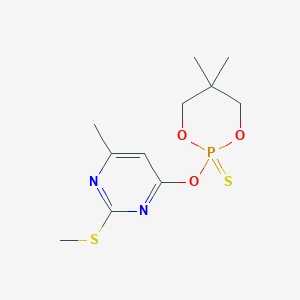
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)